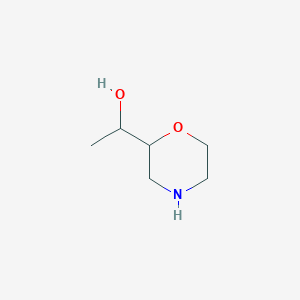

1-(Morpholin-2-yl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

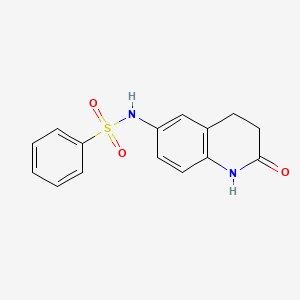

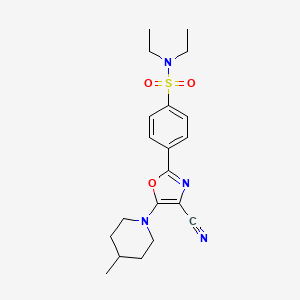

1-(Morpholin-2-yl)ethan-1-ol is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.175. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Morpholino Oligos and Gene Function Studies

Morpholino oligos, derivatives of 1-(Morpholin-2-yl)ethan-1-ol, have been extensively used to inhibit gene function in various model organisms, including sea urchin, ascidian, zebrafish, frog, chick, and mouse. These studies highlight the utility of morpholinos in providing a relatively simple and rapid method to study gene function with careful controls, demonstrating their value in developmental biology and gene expression studies (Heasman, 2002).

Chemical and Pharmacological Interest

The morpholine ring, a key component of this compound, is found in various pharmacologically active compounds. Recent research has focused on exploring the broad spectrum of pharmacological profiles of morpholine derivatives. These studies have shown the potential of morpholine and its derivatives in developing novel medications with diverse pharmacological activities, including antidepressant, anti-inflammatory, and antitumor properties (Asif & Imran, 2019).

Photocatalytic Degradation of Pollutants

Research on the photocatalytic degradation of aromatic and alicyclic pollutants in water has identified morpholine as a compound of interest. The TiO2-UV process, which involves morpholine, has been explored for its potential to mineralize pollutants like pyridine and lindane, offering insights into the pathways and mechanisms of photocatalytic degradations. This highlights the environmental applications of morpholine derivatives in water treatment technologies (Pichat, 1997).

Piperazine and Morpholine in Medicinal Chemistry

The review of in vitro and in vivo medicinal chemistry investigations for piperazine and morpholine analogues underscores their wide range of pharmaceutical applications. Recent developments in the synthesis of these derivatives have revealed their potent pharmacophoric activities, emphasizing the significance of morpholine in drug discovery and development (Mohammed et al., 2015).

Analytical Methods for Antioxidant Activity

Morpholine derivatives have been investigated in the context of their antioxidant properties. Analytical methods used in determining antioxidant activity, including those based on chemical reactions and electrochemical (bio)sensors, are crucial for assessing the effectiveness of morpholine-based compounds as antioxidants. This research area highlights the potential of morpholine derivatives in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Mechanism of Action

Target of Action

Morpholine derivatives are known to interact with a wide range of biological targets, including various enzymes and receptors

Mode of Action

The exact mode of action of 1-(Morpholin-2-yl)ethan-1-ol is currently unknown . Morpholine derivatives are known to exhibit a broad spectrum of pharmacological activities, which suggests that they may interact with their targets in a variety of ways

Biochemical Pathways

Given the diverse pharmacological activities of morpholine derivatives, it is likely that this compound affects multiple pathways

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown The effects would depend on the compound’s specific targets and mode of action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets.

Properties

IUPAC Name |

1-morpholin-2-ylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-5(8)6-4-7-2-3-9-6/h5-8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZOPRBMPGVISK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CNCCO1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314908-48-9 |

Source

|

| Record name | 1-(morpholin-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(1,1-Difluoroethyl)cyclopropyl]methanol](/img/structure/B2470606.png)

![3-[[(2,3-dimethylanilino)-sulfanylidenemethyl]amino]-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B2470612.png)

![[4-(1,1-Dioxothiazinan-2-yl)phenyl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B2470617.png)

![N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B2470618.png)

![1-{[1,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrrol-2-yl]carbonyl}-1H-imidazole](/img/structure/B2470619.png)

![4-[(E)-(1-isobutyl-1,2,3,4-tetrahydro-6-quinolinyl)methylidene]-2-thioxo-1,3-thiazolan-5-one](/img/structure/B2470620.png)